2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine-3-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including acylation, hydrolysis, and acidification.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of various chemical products, including corrosion inhibitors and intermediates for other industrial processes.
Mechanism of Action
The mechanism by which 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
2-Amino-3-hydroxypyridine: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-pyridinamine: Another pyridine derivative with different functional groups.
2-Hydroxy-1-naphthaldehyde: Used in condensation reactions with the compound to form Schiff bases.
Uniqueness: 2-(3-Hydroxypyridin-2-yl)acetic acid hydrochloride is unique due to its specific combination of hydroxyl and acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H8ClNO3 |
---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8-5(6)4-7(10)11;/h1-3,9H,4H2,(H,10,11);1H |
InChI Key |
ARBOVFHZYSHCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)O.Cl |
Origin of Product |
United States |
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